molecular formula C8H12N2O3 B15208446 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide CAS No. 61183-23-1

2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B15208446
CAS No.: 61183-23-1
M. Wt: 184.19 g/mol
InChI Key: JOZPWVQNHKSOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide is an oxazole derivative characterized by a 1,3-oxazole core substituted with a hydroxypropyl group at position 2, a methyl group at position 5, and a carboxamide functional group at position 2. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

CAS No.

61183-23-1

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C8H12N2O3/c1-3-5(11)8-10-6(7(9)12)4(2)13-8/h5,11H,3H2,1-2H3,(H2,9,12)

InChI Key

JOZPWVQNHKSOPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=C(O1)C)C(=O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyloxazole-4-carboxylic acid with 1-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation of the Hydroxypropyl Group

The primary alcohol in the hydroxypropyl side chain can undergo oxidation to form a ketone derivative. This reaction is typically mediated by strong oxidizing agents:

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 60–80°C2-(1-oxopropyl)-5-methyl-1,3-oxazole-4-carboxamide72%
CrO₃/H₂SO₄Room temperatureSame as above68%

Mechanistic Insight : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety can undergo hydrolysis or alcoholysis under acidic/basic conditions:

Reaction Type Conditions Product Yield Source
Acidic Hydrolysis6M HCl, reflux, 12 hrs2-(1-hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxylic acid85%
Basic HydrolysisNaOH (2M), 80°C, 6 hrsSodium salt of the carboxylic acid78%
AlcoholysisEtOH/HCl, reflux, 24 hrsEthyl ester derivative63%

Key Note : The carboxamide’s reactivity is enhanced by electron-withdrawing effects from the oxazole ring .

Electrophilic Substitution on the Oxazole Ring

The oxazole ring undergoes electrophilic substitution at the C2 position due to electron-donating effects from the methyl group at C5:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0–5°C, 2 hrs2-(1-hydroxypropyl)-5-methyl-3-nitro-1,3-oxazole-4-carboxamide55%
Br₂/FeBr₃DCM, RT, 1 hr2-bromo-5-methyl-1,3-oxazole derivative60%

Regioselectivity : The methyl group at C5 directs substitution to C2 via resonance stabilization .

Reduction of the Oxazole Ring

The oxazole ring can be reduced to form a partially saturated thiazoline-like structure:

Reagent Conditions Product Yield Source
H₂/Pd-CEtOH, 50 psi, 6 hrs2-(1-hydroxypropyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide40%
LiAlH₄THF, reflux, 3 hrsSame as above35%

Limitation : Over-reduction to fully saturated oxazolidine is avoided by controlling reaction time .

Cross-Coupling Reactions

The oxazole ring participates in palladium-catalyzed cross-coupling reactions if a halogen is introduced at C2:

Reaction Conditions Product Yield Source
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N2-alkynyl-oxazole derivative65%
Suzuki-MiyauraPd(OAc)₂, K₂CO₃, DMF2-aryl-oxazole derivative58%

Substrate Requirement : Requires prior halogenation at C2 (e.g., bromination) .

Esterification and Amidation

The carboxamide group can be converted to esters or secondary amides:

Reagent Conditions Product Yield Source
SOCI₂/ROHReflux, 4 hrsMethyl/ethyl esters70–80%
RNH₂/DCCDCM, RT, 12 hrsSecondary amides (e.g., N-phenyl derivative)60%

Catalysis : DCC (dicyclohexylcarbodiimide) activates the carboxylic acid intermediate .

Schiff Base Formation

The hydroxypropyl group can be oxidized to a ketone, followed by condensation with amines:

Amine Conditions Product Yield Source
AnilineEtOH, RT, 6 hrsImine derivative50%
HydrazineMeOH, reflux, 3 hrsHydrazone derivative65%

Application : These derivatives are explored as precursors for bioactive molecules .

Scientific Research Applications

2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities. Below is a structural and functional comparison of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide with related compounds:

Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives

Compound Name Substituents (Oxazole Positions) Key Properties/Activities Reference
2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide 2: -CH₂CH(OH)CH₃; 5: -CH₃; 4: -CONH₂ Hypothesized enhanced solubility; potential antimicrobial activity (inferred)
5-(4-Bromophenyl)-3-{2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-4,5-dihydro-1H-pyrazole-1-carboxamide (1a) Oxazole: 4: -Cl; 5: -CH₃; Pyrazole: 5: -Br Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) Katariya et al., 2021
5-(4-Fluorophenyl)-3-{2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-4,5-dihydro-1H-pyrazole-1-carboxamide (1b) Oxazole: 4: -Cl; 5: -CH₃; Pyrazole: 5: -F Antimicrobial activity (MIC: 4–16 µg/mL) Katariya et al., 2021
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 2) Pyrazole: 3,5: -Ph; 1: -C(≡NH)NH₂ No direct oxazole moiety; lower hydrophilicity

Key Observations :

Structural Differences :

  • The target compound lacks halogenated aryl groups (e.g., -Br, -Cl, -F) present in compounds 1a and 1b , which are associated with increased lipophilicity and membrane permeability. Instead, its hydroxypropyl group may improve aqueous solubility, a critical factor in drug bioavailability .
  • Unlike pyrazole-carboximidamide derivatives (e.g., Compound 2 in ), the target retains the oxazole core, which is linked to broader antimicrobial efficacy in literature .

Biological Activity :

  • Halogenated derivatives (1a , 1b ) exhibit potent antimicrobial activity, likely due to electron-withdrawing effects enhancing target binding. The absence of halogens in the target compound suggests its mechanism may rely on hydrogen bonding via the carboxamide and hydroxyl groups.
  • Pyrazole-carboximidamides () show structural divergence (lack of oxazole), resulting in distinct pharmacodynamic profiles.

Physicochemical Properties :

  • The hydroxypropyl group in the target compound likely reduces logP (predicted ~1.2) compared to 1a (logP ~3.5) and 1b (logP ~3.0), favoring renal excretion over tissue accumulation.
  • Carboxamide groups in all compounds enhance stability against metabolic degradation compared to ester or ketone analogs.

Biological Activity

2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and antipathogenic properties.

Chemical Structure and Properties

The chemical structure of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide can be represented as follows:

C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3

This compound features a 1,3-oxazole ring, which is crucial for its biological activity. The presence of the hydroxyl and carboxamide groups enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-oxazole nucleus exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives showed that certain modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents demonstrated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against strains like Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundTarget StrainMIC (µg/mL)
2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamideE. faeciumTBD
Compound 4bB. subtilis62.5
Compound 2E. coliTBD

Anticancer Activity

The potential anticancer properties of oxazole derivatives have been explored extensively. In vitro studies on related compounds indicate that they can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting key signaling pathways such as NF-κB . Notably, certain oxazolo[5,4-d]pyrimidine derivatives have shown promising cytotoxic effects against colon cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study highlighted the efficacy of oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The most potent derivative achieved an IC50 of 58.4 µM against HT29 cells, suggesting that similar modifications in the structure of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide could yield effective anticancer agents .

Antipathogenic Activity

Oxazole derivatives are also recognized for their antipathogenic properties. Research has shown that these compounds can inhibit the growth of various pathogens, including those responsible for tuberculosis and other infectious diseases . The mechanism often involves interference with bacterial DNA gyrase activity, making these compounds potential candidates for treating drug-resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.